molecular formula C7H16N2O2S B13327527 1-(Methylsulfonyl)-2-piperidinemethanamine

1-(Methylsulfonyl)-2-piperidinemethanamine

Cat. No.: B13327527
M. Wt: 192.28 g/mol
InChI Key: IRLBUQCQAXJMSX-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-2-yl)methanamine: is a chemical compound with the molecular formula C7H16N2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methylsulfonyl group attached to the piperidine ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methylsulfonyl)piperidin-2-yl)methanamine typically involves the reaction of piperidine derivatives with methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: (1-(Methylsulfonyl)piperidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and bases like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (1-(Methylsulfonyl)piperidin-2-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders due to its piperidine structure.

Industry: In the industrial sector, (1-(Methylsulfonyl)piperidin-2-yl)methanamine is used in the production of specialty chemicals. Its unique properties make it valuable in the synthesis of materials with specific characteristics.

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (RS)-1-(Piperidin-2-yl)methanamine
  • 2-Piperidinemethanamine

Comparison: Compared to similar compounds, (1-(Methylsulfonyl)piperidin-2-yl)methanamine is unique due to the presence of the methylsulfonyl group. This functional group imparts distinct chemical properties, such as increased polarity and potential for specific interactions with biological targets. The compound’s reactivity and applications may differ significantly from those of its analogs, making it a valuable molecule in various research and industrial contexts.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

(1-methylsulfonylpiperidin-2-yl)methanamine

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3

InChI Key

IRLBUQCQAXJMSX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCCC1CN

Origin of Product

United States

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